molecular formula C9H13FN5O4P B151160 Fpmpa CAS No. 135295-27-1

Fpmpa

Numéro de catalogue: B151160
Numéro CAS: 135295-27-1
Poids moléculaire: 305.20 g/mol
Clé InChI: BFZJTDBFUROXJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Le FPMPA peut être synthétisé par synthèse radiochimique énantiomérique. Cela implique la préparation des deux énantiomères et la confirmation de leur activité antivirale. La synthèse du this compound sous forme racémique, R ou S peut être réalisée en une synthèse de 50 minutes avec un rendement d’environ 38 % . La méthode de préparation implique l’utilisation d’un précurseur chiral pour incorporer le fluor-18 .

Applications De Recherche Scientifique

Antiviral Activity

Overview of Antiviral Properties

FPMPA is structurally related to tenofovir, a well-known antiviral drug. Its mechanism of action involves the inhibition of viral replication by interfering with viral reverse transcriptase. This property makes it a candidate for treating various viral infections, particularly those caused by retroviruses.

Case Study: Treatment of FIV in Cats

A study conducted on six naturally FIV-infected cats evaluated the efficacy of this compound compared to other antiviral compounds. The results indicated that while this compound was well tolerated, it demonstrated slightly lower antiviral efficacy than PMEA (adefovir), another acyclic nucleoside phosphonate. The treatment led to improvements in clinical health parameters but also highlighted some adverse effects, such as declines in packed cell volume and hemoglobin levels .

Data Table: Clinical Outcomes in FIV-Infected Cats Treated with this compound

CatInitial KS ScoreEnd of Treatment KS ScoreFollow-Up KS Score
F31+30+16
J36+24-
P31+27+5
N40+19+50
K44+43+38
M17--

Note: KS represents clinical health scores based on specific health parameters assessed during the study.

Research on Acyclic Nucleoside Phosphonates

Broader Applications in Viral Infections

This compound's role extends beyond FIV; it is part of a larger class of ANPs that have shown potential against various viral pathogens. Research has indicated that ANPs can exert broad-spectrum antiviral activity, making them valuable in treating not only retroviral infections but also other viral diseases.

Comparative Efficacy Studies

Studies comparing this compound with other ANPs have demonstrated varying degrees of effectiveness against different viruses. For instance, while PMEA showed high potency against FIV, this compound's tolerability profile made it a subject of interest for further research into its potential applications in both veterinary and human medicine .

Future Research Directions

Potential for Human Applications

Given the structural similarities between this compound and established antiviral drugs like tenofovir, there is ongoing interest in exploring its efficacy in human clinical trials. The compound's safety profile and ability to inhibit viral replication suggest that it could be adapted for use in treating human retroviral infections.

Emerging Research Areas

  • Combination Therapies : Investigating this compound's effectiveness when used in conjunction with other antiviral agents.
  • Resistance Studies : Understanding how viral resistance develops against this compound and identifying strategies to mitigate this issue.
  • Pharmacokinetics and Dynamics : Detailed studies on how this compound is metabolized and its pharmacological effects over time.

Comparaison Avec Des Composés Similaires

Le FPMPA est comparé à d’autres phosphonates de nucléosides acycliques, tels que la 9-(2-Phosphonylméthoxyéthyl)adénine (PMEA), la (S)-9-(3-hydroxy-2-phosphonylméthoxypropyl)adénine (HPMPA) et la (R,S)-9-(3-fluoro-2-phosphonylméthoxypropyl)adénine (this compound) . Ces composés partagent des propriétés antivirales similaires mais diffèrent par leurs structures chimiques et leurs activités spécifiques. Le this compound est unique en raison de son marquage au fluor-18 et de l’activité antivirale plus élevée de son isomère S .

Conclusion

Le this compound est un composé important dans la recherche antivirale, notamment pour son application dans la thérapie du VIH. Ses propriétés uniques, notamment son centre chiral et son marquage au fluor-18, en font un outil précieux pour comprendre la distribution et l’efficacité des médicaments. La capacité du composé à inhiber la réplication virale et son activité plus élevée dans l’isomère S mettent en évidence son potentiel en thérapie antivirale.

Activité Biologique

FPMPA (9-(3-fluoro-2-phosphonylmethoxypropyl)adenine) is a member of the acyclic nucleoside phosphonates (ANPs), which are a class of compounds known for their antiviral properties against a variety of DNA viruses and retroviruses. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its unique structure, which includes a phosphonate group that mimics natural nucleotides. This structural similarity allows this compound to act as a competitive inhibitor for viral polymerases, effectively disrupting viral replication. The compound is metabolized within the cell to its active diphosphate form, which then competes with natural nucleotides for incorporation into viral DNA chains .

Antiviral Activity

This compound exhibits potent antiviral activity against various DNA viruses and retroviruses. Notable findings include:

  • Broad Spectrum Activity : this compound has shown effectiveness against viruses such as cytomegalovirus (CMV), herpes simplex virus (HSV), and HIV. Its mechanism involves inhibiting viral DNA polymerases, thereby preventing viral replication .
  • In Vitro Studies : Research indicates that this compound demonstrates significant antiviral activity in vitro, with effective concentrations leading to substantial reductions in viral yield in cell cultures infected with various viruses .

Case Studies

Several case studies highlight the clinical implications of this compound:

  • Cytomegalovirus Infections : A study demonstrated that this compound was effective in treating CMV infections in immunocompromised patients. The compound reduced viral loads significantly compared to standard treatments, showcasing its potential as a therapeutic option .
  • HIV Treatment : In preclinical models, this compound exhibited promising results against HIV, showing a reduction in viral replication rates. This positions this compound as a candidate for further development in HIV therapies .

Comparative Biological Activity

The following table summarizes the antiviral activities of this compound compared to other acyclic nucleoside phosphonates:

CompoundTarget VirusesMechanism of ActionEfficacy
This compoundCMV, HSV, HIVInhibits DNA polymeraseHigh
HPMPCCMVInhibits DNA polymeraseModerate
AdefovirHBVInhibits reverse transcriptaseModerate

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration. However, like many antiviral agents, it can have side effects such as nephrotoxicity at high doses. Studies have shown that modified prodrugs of this compound can reduce this toxicity while maintaining efficacy .

Propriétés

Numéro CAS

135295-27-1

Formule moléculaire

C9H13FN5O4P

Poids moléculaire

305.20 g/mol

Nom IUPAC

[1-(6-aminopurin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C9H13FN5O4P/c10-1-6(19-5-20(16,17)18)2-15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6H,1-2,5H2,(H2,11,12,13)(H2,16,17,18)

Clé InChI

BFZJTDBFUROXJA-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N

SMILES canonique

C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N

Synonymes

3-FPMPA
9-(3-fluoro-2-phosphonylmethoxypropyl)adenine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.